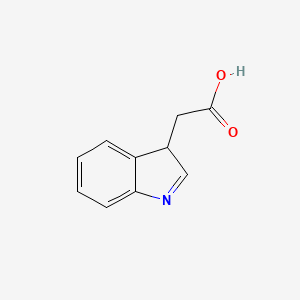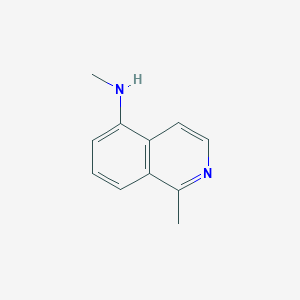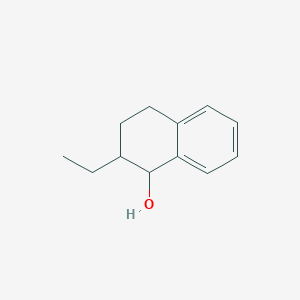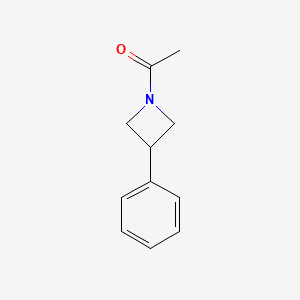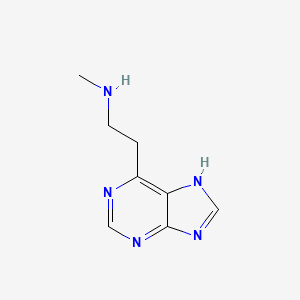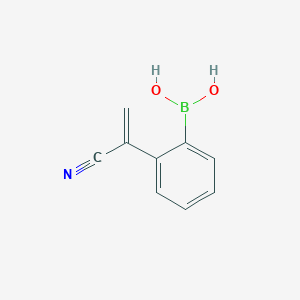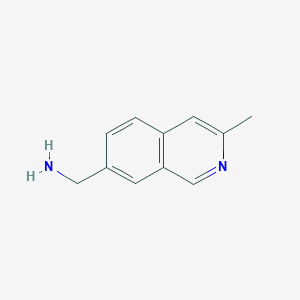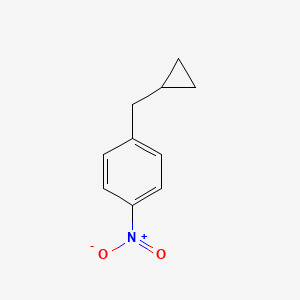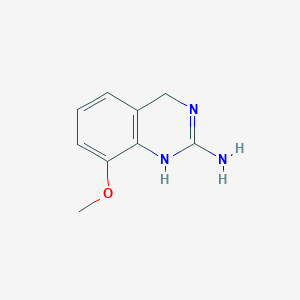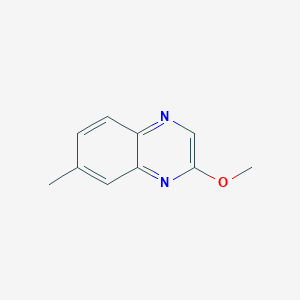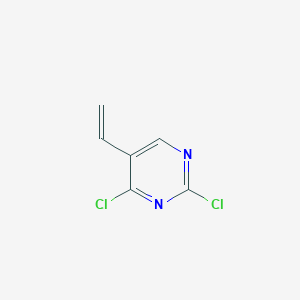
2,4-Dichloro-5-vinylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-vinylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a vinyl group at position 5. It has a molecular formula of C6H4Cl2N2 and a molecular weight of 175.02 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-vinylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4-dichloro-5-fluoropyrimidine. The fluorine atom is replaced by a vinyl group through a nucleophilic substitution reaction . The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions: 2,4-Dichloro-5-vinylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The vinyl group can participate in conjugate addition reactions with nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various amines in solvents like dimethylformamide or tetrahydrofuran.
Addition Reactions: Reagents such as lithium diisopropylamide, Grignard reagents, and organolithium compounds.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Addition Reactions: Pyrimidine derivatives with additional carbon or heteroatom substituents.
Oxidation and Reduction: Epoxides or alkanes depending on the reaction conditions.
科学研究应用
2,4-Dichloro-5-vinylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用机制
The mechanism of action of 2,4-Dichloro-5-vinylpyrimidine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with nucleic acids, affecting DNA and RNA synthesis. The vinyl group allows for conjugate addition reactions, which can modify the biological activity of the compound .
相似化合物的比较
2,4-Dichloro-5-iodopyrimidine: Similar structure but with an iodine atom instead of a vinyl group.
2,4-Dichloro-5-fluoropyrimidine: Fluorine atom at position 5 instead of a vinyl group.
Uniqueness: 2,4-Dichloro-5-vinylpyrimidine is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for a variety of chemical modifications.
属性
分子式 |
C6H4Cl2N2 |
|---|---|
分子量 |
175.01 g/mol |
IUPAC 名称 |
2,4-dichloro-5-ethenylpyrimidine |
InChI |
InChI=1S/C6H4Cl2N2/c1-2-4-3-9-6(8)10-5(4)7/h2-3H,1H2 |
InChI 键 |
GZHCIFXRWFBZCR-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CN=C(N=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


